N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
CAS No.: 921522-86-3
Cat. No.: VC4285598
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921522-86-3 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.39 |
| IUPAC Name | N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
| Standard InChI | InChI=1S/C17H24N2O3/c1-11(2)9-19-14-8-13(18-12(3)20)6-7-15(14)22-10-17(4,5)16(19)21/h6-8,11H,9-10H2,1-5H3,(H,18,20) |
| Standard InChI Key | ONYIEWCLQXKQOE-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(C=CC(=C2)NC(=O)C)OCC(C1=O)(C)C |
Introduction
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)acetamide is a complex organic compound belonging to the oxazepine class, characterized by a seven-membered ring containing nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features that allow it to interact with various biological targets.
Synthesis Methods
The synthesis of compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)acetamide typically involves multi-step organic reactions. These may include:
-
Formation of the benzo-oxazepine ring: Achieved through cyclization reactions involving appropriate precursors.
-
Introduction of the isobutyl and dimethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
-
Acetylation: The final step involves acetylating the amine group to form the acetamide.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-phenoxyacetamide | C21H26N2OS | Not specified | Not specified |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-2-(m-tolyl)acetamide | C21H26N2O3S | Not specified | 50773-41-6 |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)acetamide | C17H24N2O2 | 288.39 g/mol | 921810-27-7 |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-3,4-dimethoxybenzamide | Not specified | 402.442 g/mol | Not specified |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methylbenzamide | C23H28N2O3 | 380.5 g/mol | 921834-25-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume